Head-to-Head HDAC Isoenzyme Inhibition Potency: SB939 vs. SAHA Across Class I, II, and IV HDACs
In a direct head-to-head biochemical comparison using isolated human HDAC enzymes, SB939 demonstrated an average ~2-fold greater inhibitory potency than SAHA across class I, II, and IV HDAC isoenzymes, with the notable exception of HDAC6 where SAHA was more potent [1]. For class I enzymes, SB939 IC50 values were 49 nM (HDAC1), 96 nM (HDAC2), 43 nM (HDAC3), and 140 nM (HDAC8), compared to SAHA IC50 values of 110 nM, 157 nM, 75 nM, and 326 nM, respectively. The most pronounced differential was at HDAC8, where SB939 was 2.3-fold more potent than SAHA (140 nM vs. 326 nM). Against HDAC6 (class IIb), SB939 showed markedly weaker inhibition (IC50: 1,008 nM) compared to SAHA (IC50: 165 nM), establishing a distinct isoenzyme selectivity signature [1].
| Evidence Dimension | In vitro HDAC isoenzyme inhibition potency (IC50 at Km substrate concentration) |
|---|---|
| Target Compound Data | HDAC1: 49 nM; HDAC2: 96 nM; HDAC3: 43 nM; HDAC8: 140 nM; HDAC4: 56 nM; HDAC5: 47 nM; HDAC6: 1,008 nM; HDAC10: 40 nM; HDAC11: 93 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1: 110 nM; HDAC2: 157 nM; HDAC3: 75 nM; HDAC8: 326 nM; HDAC4: 106 nM; HDAC5: 86 nM; HDAC6: 165 nM; HDAC10: 81 nM; HDAC11: 128 nM |
| Quantified Difference | SB939 is ~2-fold more potent on average across class I/II/IV HDACs; specifically 2.3-fold more potent at HDAC8; 6.1-fold less potent at HDAC6 |
| Conditions | Recombinant human HDAC enzymes; IC50 determined at Km substrate concentration using fluorometric assay; Ki values also reported [Novotny-Diermayr et al., Mol Cancer Ther, 2010, Table 1] |
Why This Matters
A ~2-fold greater pan-HDAC potency combined with HDAC6 sparing provides a distinct pharmacological signature that may translate to differential effects on histone H3 vs. H4 acetylation and altered non-histone substrate acetylation patterns, directly influencing experimental design when interpreting cellular and in vivo acetylome data.
- [1] Novotny-Diermayr V, Sangthongpitag K, Hu CY, et al. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010;9(3):642-652. Table 1. View Source
